Dimethylamine borane

説明

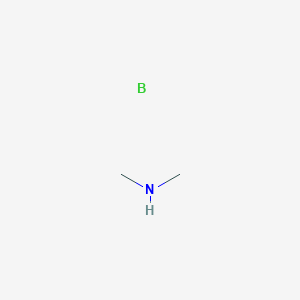

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTANRZEWTUVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052494 | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylamine borane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

74-94-2 | |

| Record name | Dimethylamine-borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylamine-borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Dimethylamine Borane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of dimethylamine (B145610) borane (B79455) (DMAB), a versatile reducing agent with significant applications in organic synthesis and materials science. This document details the pivotal discovery of its stable form and presents various synthesis methodologies with specific experimental protocols.

Discovery of a Stable Amine-Borane Adduct

The history of dimethylamine borane is marked by a crucial distinction between an initially reported unstable form and the subsequently discovered stable crystalline solid. Early attempts to synthesize DMAB by reacting diborane (B8814927) with dimethylamine at very low temperatures (-45°C) yielded an unstable, colorless liquid with a melting point of approximately 11°C.[1][2] This compound readily evolved hydrogen and was susceptible to hydrolysis at room temperature.[1][2]

A significant breakthrough was achieved by Schechter, Adams, and Huff, who developed a method to produce a stable, solid form of DMAB.[1][2] Their work, detailed in patents from the 1950s and 60s, revealed that reacting diborane with a stoichiometric excess of dimethylamine at a higher temperature range of 0°C to 50°C resulted in the formation of a stable, white crystalline solid with a melting point of about 36°C.[1][2] This stable form did not decompose when heated to 110°C and was significantly more resistant to hydrolysis.[1] This discovery was pivotal, as the enhanced stability of DMAB made it a practical and widely applicable reagent.

The following diagram illustrates the logical progression leading to the discovery of stable this compound.

References

A Technical Guide to the Historical Preparation Methods of Dimethylamine Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine (B145610) borane (B79455) (DMAB), a compound with the chemical formula (CH₃)₂NH·BH₃, has emerged as a significant reagent in various chemical applications, from selective reductions in organic synthesis to its use in electroless plating and as a hydrogen storage material.[1][2] Its history is marked by the development of several distinct synthetic routes, each with its own set of advantages and challenges. The initial synthesis of an amine-borane was reported by Burg and Schlesinger in 1937, paving the way for the exploration of this versatile class of compounds.[3][4] This in-depth technical guide provides a comprehensive overview of the core historical methods for the preparation of dimethylamine borane, complete with detailed experimental protocols, comparative data, and visualizations of the reaction pathways.

Historical Synthesis Methods

The preparation of this compound has evolved through several key methodologies, primarily centered around the reaction of a boron source with dimethylamine or its salts. The earliest methods often involved the direct use of diborane (B8814927), a toxic and pyrophoric gas, while later developments focused on safer and more convenient procedures utilizing metal borohydrides.[4][5][6]

Reaction of Diborane with Dimethylamine

One of the earliest and most direct methods for the synthesis of this compound involves the reaction of diborane (B₂H₆) with dimethylamine.[5][6] This method, detailed in patents from the 1960s, is effective but requires careful handling of the hazardous diborane gas. The stoichiometry and reaction temperature are critical parameters to ensure the formation of the stable DMAB adduct and to avoid the production of undesired byproducts.[7] A key aspect of this process is maintaining a stoichiometric excess of dimethylamine to favor the formation of the desired 1:1 adduct.[7]

Experimental Protocol: Synthesis of this compound from Diborane and Dimethylamine

Objective: To synthesize this compound by the direct reaction of diborane with an excess of dimethylamine.

Materials:

-

Diborane gas (B₂H₆)

-

Anhydrous dimethylamine ((CH₃)₂NH)

-

Inert solvent (e.g., diethyl ether or tetrahydrofuran)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

A solution of excess anhydrous dimethylamine in an inert solvent is prepared in the reaction vessel.

-

The reaction vessel is cooled to a temperature between 0°C and 50°C.[7]

-

Diborane gas is slowly bubbled through the stirred dimethylamine solution. The rate of addition is controlled to maintain the desired reaction temperature.

-

The reaction is typically carried out until the desired amount of diborane has been added, which can be monitored by gas flow meters.

-

Upon completion of the reaction, the excess dimethylamine and solvent are removed under reduced pressure.

-

The resulting crude this compound can be purified by crystallization from a suitable solvent, such as diethyl ether or petroleum ether, to yield a white crystalline solid.[8]

Reaction of Metal Borohydrides with Dimethylamine Salts

A significant advancement in the synthesis of this compound was the development of methods that avoided the use of diborane gas. These methods typically involve the reaction of a metal borohydride (B1222165), such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), with a dimethylammonium salt, most commonly dimethylamine hydrochloride ((CH₃)₂NH·HCl).[9][10] This approach is generally considered safer and more amenable to laboratory-scale preparations. The choice of solvent is crucial for the success of this reaction, with various systems being employed, including water, liquid ammonia, and mixtures of dimethylamine with organic solvents.[9]

Experimental Protocol: Synthesis of this compound from Sodium Borohydride and Dimethylamine Hydrochloride

Objective: To prepare this compound from the reaction of sodium borohydride and dimethylamine hydrochloride in a suitable solvent.

Materials:

-

Sodium borohydride (NaBH₄)

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Solvent (e.g., a mixture of dimethylamine and toluene)[9]

-

Reaction vessel with a stirrer, dropping funnel, and temperature control

Procedure:

-

Sodium borohydride is suspended in dimethylamine in the reaction vessel and heated to reflux (approximately 9°C).[9]

-

A solution of dimethylamine hydrochloride in a suitable co-solvent (e.g., toluene) is added dropwise to the stirred suspension.

-

The reaction mixture is stirred for a period to ensure complete reaction. The temperature may increase during the reaction.[9]

-

After the reaction is complete, the excess dimethylamine can be distilled off.

-

The reaction mixture is then cooled, and the precipitated inorganic salts (e.g., NaCl) are removed by filtration.

-

The filtrate, containing the this compound, is concentrated under reduced pressure to yield the product, which can be further purified by crystallization.

Electrolytic Synthesis

A unique and historically significant method for the preparation of this compound involves the electrolysis of a solution of sodium borohydride in liquid dimethylamine.[8] This method, described in a 1953 patent, offers a pathway to the stable form of DMAB.[8] The process involves passing a direct electric current through the solution using an inert anode (e.g., platinum) and a mercury cathode.[8]

Experimental Protocol: Electrolytic Synthesis of this compound

Objective: To synthesize stable this compound through the electrolysis of a sodium borohydride solution in dimethylamine.

Materials:

-

Sodium borohydride (NaBH₄)

-

Anhydrous dimethylamine ((CH₃)₂NH)

-

Electrolytic cell with a platinum anode and a mercury cathode

-

Direct current power supply

-

Magnetic stirrer

Procedure:

-

A concentrated solution of sodium borohydride in liquid dimethylamine is prepared in the electrolytic cell.

-

The solution is electrolyzed at the boiling point of dimethylamine (7°C) with agitation.[8]

-

A direct current is passed through the cell at a controlled current density (e.g., 0.12 ampere per square centimeter at the anode).[8] Hydrogen gas is liberated at the anode during the process.[8]

-

After the electrolysis is complete, the electrolyte is removed from the cell.

-

The excess dimethylamine is evaporated, and the residual product is extracted with a suitable solvent like ethyl ether or petroleum ether.

-

The pure this compound is obtained by recrystallization from the extraction solvent.[8]

In Situ Generation of Diborane using Iodine

In 1969, Nainan and Ryschkewitsch reported a method for the synthesis of amine-boranes that involves the in situ generation of diborane from sodium borohydride using iodine.[3] This method provides an alternative to handling gaseous diborane directly. The diborane generated in the reaction mixture then reacts with the amine present to form the corresponding amine-borane adduct.

Experimental Protocol: Synthesis of this compound via In Situ Diborane Generation

Objective: To synthesize this compound by reacting dimethylamine with diborane generated in situ from sodium borohydride and iodine.

Materials:

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Dimethylamine ((CH₃)₂NH)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Reaction vessel with a stirrer, dropping funnel, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of sodium borohydride and dimethylamine in an anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.

-

A solution of iodine in the same solvent is added dropwise to the stirred reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred for a sufficient time to allow for the complete formation of the this compound adduct.

-

The reaction is quenched, and the product is worked up by removing the solvent and inorganic byproducts.

-

The crude product is then purified, typically by crystallization or sublimation, to yield pure this compound.

Quantitative Data Summary

| Method | Boron Source | Amine Source | Key Reagents/Conditions | Typical Yield | Reference |

| Diborane Reaction | Diborane (B₂H₆) | Dimethylamine ((CH₃)₂NH) | 0-50°C, excess dimethylamine | ~90% | [7] |

| Metal Borohydride | Sodium Borohydride (NaBH₄) | Dimethylamine Hydrochloride | Dimethylamine/Toluene solvent | ~88% | [9] |

| Electrolysis | Sodium Borohydride (NaBH₄) | Dimethylamine ((CH₃)₂NH) | Pt anode, Hg cathode, 7°C | Not specified | [8] |

| In Situ Diborane | Sodium Borohydride (NaBH₄) | Dimethylamine ((CH₃)₂NH) | Iodine (I₂) | Not specified | [3] |

Reaction Pathway Visualizations

Caption: Reaction of Diborane with Dimethylamine.

Caption: Metal Borohydride and Dimethylamine Salt Reaction.

Caption: Electrolytic Synthesis of this compound.

Caption: In Situ Diborane Generation for DMAB Synthesis.

References

- 1. 360iresearch.com [360iresearch.com]

- 2. Case Report: The Clinical Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. US3122585A - Production of dimethylamine-borane - Google Patents [patents.google.com]

- 8. US2938923A - Preparation of this compound - Google Patents [patents.google.com]

- 9. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]

- 10. CN108586266B - Synthesis process of this compound - Google Patents [patents.google.com]

physical and chemical properties of dimethylamine borane complex

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dimethylamine (B145610) Borane (B79455) Complex

Abstract

Dimethylamine borane (DMAB), with the chemical formula (CH₃)₂NH·BH₃, is a stable and versatile amine-borane complex that serves as a potent and selective reducing agent.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of DMAB, tailored for researchers, scientists, and drug development professionals. It covers its structure, stability, solubility, and reactivity, alongside detailed experimental protocols for its synthesis. The document summarizes quantitative data in structured tables and utilizes diagrams to illustrate key processes and relationships, highlighting its broad applications in organic synthesis, materials science, and as a valuable reagent in the development of pharmaceutical intermediates.[2][3]

Chemical Structure and Identity

This compound is a Lewis acid-base adduct formed between dimethylamine (the Lewis base) and borane (the Lewis acid).[4] The molecule features a dative covalent bond between the nitrogen and boron atoms.

Caption: Chemical structure of this compound (DMAB).

Physical Properties

DMAB is a white crystalline solid at room temperature with a characteristic amine odor.[3][5][6] It exists in two forms: a stable form with a melting point of approximately 36°C and an unstable form that melts at 11°C.[7] The stable form is typically used in laboratory and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₁₀BN | [8][9] |

| Molecular Weight | 58.92 g/mol | [8][10][9] |

| Appearance | White to off-white crystalline solid/granules | [3][5][11] |

| Melting Point | 33–36 °C | [6][12][13] |

| Boiling Point | 59-65 °C @ 1-2 mmHg | [9][12] |

| Density | 0.69 g/cm³ | [9][12] |

| Flash Point | 65 °C (149 °F) | [3][14] |

| Vapor Pressure | <5 hPa @ 20 °C | [12] |

| Water Solubility | 120-125 g/L @ 20 °C | [3][12][15] |

| Solubility | Soluble in methanol, ethanol, THF, 2-propanol, acetonitrile, DMSO. | [9][16] |

Chemical Properties and Reactivity

3.1 Stability and Handling

DMAB is stable under ambient conditions but is sensitive to moisture and air.[12][15][17] Contact with water can lead to the release of flammable hydrogen gas.[12][15] It is also sensitive to heat and can decompose, particularly at temperatures above 50°C.[10] For long-term storage, it is recommended to keep DMAB in a cool, dry, well-ventilated area, often refrigerated and under an inert nitrogen atmosphere.[10][14]

3.2 Reactivity as a Reducing Agent

DMAB is a versatile and selective reducing agent used in both organic and inorganic chemistry.[5][11] Its reactivity stems from the hydride (H⁻) donating ability of the borane moiety. It is widely used for the reduction of various functional groups.[3][18]

-

Reduction of Carbonyls: Reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[3]

-

Reduction of Imines: Reduces Schiff bases and related C=N bonds.[3]

-

Electroless Plating: Acts as a reducing agent for the deposition of metals such as nickel, copper, gold, and cobalt onto various substrates, a critical process in the electronics and semiconductor industries.[3][5][12]

Caption: General reaction pathway for the reduction of a ketone by DMAB.

3.3 Incompatibilities and Decomposition

DMAB is incompatible with strong acids, strong oxidizing agents, halogens, and certain metals.[10][15] Reaction with these substances can be hazardous. Thermal decomposition can generate toxic and irritating gases, including oxides of nitrogen, carbon monoxide, carbon dioxide, and boron oxides.[6][10][19]

Synthesis and Experimental Protocols

4.1 Common Synthesis Routes

DMAB is most commonly synthesized via the reaction of an alkali metal borohydride (B1222165) with a dimethylammonium salt.[2][5] The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF).[20] Other methods include the direct reaction of diborane (B8814927) with dimethylamine or through an electrolytic process.[5]

Caption: A typical workflow for the synthesis of this compound.

4.2 Detailed Experimental Protocol: Synthesis from Sodium Borohydride

This protocol is a representative example based on common laboratory procedures for the synthesis of this compound.[20][21]

Materials:

-

Sodium borohydride (NaBH₄)

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert gas inlet/outlet (bubbler)

-

Cooling bath (ice-water or cryocooler)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and condenser under a positive pressure of inert gas. Ensure the entire apparatus is dry.

-

Reactant Charging: In the reaction flask, suspend sodium borohydride (1.0 equivalent) in anhydrous THF.

-

Amine Salt Solution: Separately, dissolve dimethylamine hydrochloride (1.25 equivalents) in anhydrous THF. This may require gentle warming or sonication. Transfer this solution to the dropping funnel.

-

Reaction: Cool the sodium borohydride suspension to between 5-15°C using the cooling bath.

-

Addition: While stirring vigorously, add the dimethylamine hydrochloride solution dropwise from the funnel to the NaBH₄ suspension over 1-2 hours. Maintain the internal temperature within the 5-15°C range. Hydrogen gas will evolve; ensure it is safely vented through the bubbler.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Filtration: Filter the resulting slurry through a pad of Celite to remove the sodium chloride byproduct and any unreacted starting material. Wash the filter cake with additional anhydrous THF to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washes. Remove the THF solvent under reduced pressure using a rotary evaporator.

-

Drying: The resulting crude product can be further purified by recrystallization or dried under high vacuum to yield pure this compound as a white solid.

Applications in Research and Development

5.1 Organic Synthesis Beyond simple reductions, DMAB is used in more complex transformations, including reductive aminations and as a borane source for hydroboration reactions, albeit less commonly than borane-THF or borane-DMS complexes.[18] Its stability and solid nature make it easier to handle than gaseous diborane.[4]

5.2 Materials Science The primary industrial application of DMAB is in electroless plating.[3] This process is vital for creating conductive metal layers on non-conductive materials like plastics and ceramics, which is fundamental in producing printed circuit boards (PCBs) and other electronic components.[3]

5.3 Relevance in Drug Development While not typically an active pharmaceutical ingredient (API) itself, DMAB is a crucial reagent for synthesizing complex organic molecules and pharmaceutical intermediates.[3][] Its ability to perform selective reductions under mild conditions is valuable for multi-step syntheses where sensitive functional groups must be preserved. The broader field of boron chemistry is of growing importance in drug discovery, with boron-containing compounds like bortezomib (B1684674) (Velcade) demonstrating significant therapeutic success.[23]

Safety and Handling

DMAB is a hazardous chemical that requires careful handling.[13] It is toxic if swallowed or in contact with skin and harmful if inhaled.[6][11][19] It is also a flammable solid and can cause severe skin and eye irritation.[6][19]

| Hazard Information | Handling and Storage Recommendations |

| GHS Hazard Statements: H228 (Flammable solid), H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[11] | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][14] |

| Toxicity: Can cause neurotoxicity upon significant exposure.[5][13] | Personal Protective Equipment (PPE): Wear protective gloves, safety glasses/goggles, and a lab coat.[6][10] |

| Fire Hazard: Flammable solid. Containers may explode when heated.[10][14] | Storage: Store in a tightly closed container in a cool, dry place (refrigerated recommended).[14] Keep away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., nitrogen) and protect from moisture.[10][14] |

| Incompatibilities: Acids, strong oxidizers, water, halogens.[10][12][15] | Spills: Clean up spills immediately, avoiding dust generation. Do not allow contact with water.[14] |

Conclusion

This compound is a highly valuable and versatile chemical reagent with well-defined physical and chemical properties. Its stability, selectivity, and ease of handling compared to other boranes make it an important tool for researchers in organic synthesis, materials science, and drug development. A thorough understanding of its reactivity, synthesis, and safety protocols is essential for its effective and safe utilization in a professional laboratory setting.

References

- 1. 360iresearch.com [360iresearch.com]

- 2. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]

- 3. Borane-dimethylamine | JSC Aviabor [jsc-aviabor.com]

- 4. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chemos.de [chemos.de]

- 7. US2938923A - Preparation of this compound - Google Patents [patents.google.com]

- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Borane-dimethylamine complex, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. fishersci.pt [fishersci.pt]

- 11. Dimethylamine-borane | C2H7BN | CID 6328035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dimethylaminoborane | 74-94-2 [chemicalbook.com]

- 13. Case Report: The Clinical Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound | CAS#:74-94-2 | Chemsrc [chemsrc.com]

- 16. researchgate.net [researchgate.net]

- 17. CAS 74-94-2: Dimethylamine-borane | CymitQuimica [cymitquimica.com]

- 18. Borane Reagents [organic-chemistry.org]

- 19. fishersci.com [fishersci.com]

- 20. CN108586266B - Synthesis process of this compound - Google Patents [patents.google.com]

- 21. orgsyn.org [orgsyn.org]

- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

Spectroscopic Profile of Dimethylamine Borane (CAS 74-94-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethylamine (B145610) Borane (DMAB), CAS Registry Number 74-94-2. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, analytical, and quality control activities.

Compound Information

-

CAS Number: 74-94-2

-

Chemical Name: Dimethylamine-borane complex

-

Synonyms: DMAB, Borane-dimethylamine complex, (Dimethylamine)trihydroboron

-

Molecular Formula: C₂H₁₀BN

-

Molecular Weight: 58.92 g/mol [1]

-

Appearance: White to pale yellow solid, often in the form of granules or crystals.[2]

-

Properties: DMAB is a reducing agent that is sensitive to air and moisture.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of DMAB. Due to the presence of ¹H, ¹³C, and ¹¹B nuclei, multinuclear NMR analysis is highly informative.

¹H NMR Data

The proton NMR spectrum of Dimethylamine Borane exhibits distinct signals for the N-H, C-H, and B-H protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~4.3 | Multiplet | NH | J(NH,CH) = 5.7 |

| 2.543 | Singlet | N(CH ₃)₂ | - |

| ~1.56 | Quartet | BH ₃ | J(BH) = 94 |

Solvent: CDCl₃

¹³C NMR Data

Due to the symmetry of the molecule, the ¹³C NMR spectrum of this compound shows a single signal for the two equivalent methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 49.0 | N(C H₃)₂ |

Solvent: CDCl₃. Note: This value is for the closely related N,N-Diethylamine-borane and serves as a close approximation.

¹¹B NMR Data

The ¹¹B NMR spectrum is characteristic for tetracoordinate boron in an amine adduct, typically showing a quartet due to coupling with the three attached protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -17.23 | Quartet | J(BH) = 96.1 |

Solvent: CDCl₃. Note: This value is for the closely related N,N-Diethylamine-borane and serves as a close approximation.

Infrared (IR) Spectroscopy

The IR spectrum of DMAB provides key information about its functional groups, particularly the B-H and N-H stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3200 | N-H stretch |

| 2950 - 2850 | C-H stretch |

| 2404, 2312 | B-H stretch |

| ~1470 | C-H bend |

| 1179 | B-H bend |

| ~945 | B-N stretch |

Sample Preparation: Solid (Mull)[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Assignment |

| 59 | 3.4 | [M+H]⁺ (Molecular ion with ¹¹B) |

| 58 | 100.0 | [M]⁺ (Molecular ion with ¹¹B, Base Peak) |

| 57 | 35.1 | [M-H]⁺ |

| 56 | 27.9 | [M-2H]⁺ or [M-H₂]⁺ |

| 44 | 46.0 | [(CH₃)₂N]⁺ |

| 42 | 39.6 | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of high-quality spectroscopic data for this compound requires appropriate sample handling and experimental setup.

NMR Spectroscopy

-

Sample Preparation: Due to the moisture sensitivity of DMAB, samples should be prepared in a dry, inert atmosphere (e.g., a glovebox). Deuterated solvents, such as chloroform-d (B32938) (CDCl₃), should be used.

-

Instrumentation: NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

-

¹¹B NMR: A broadband probe is required for the acquisition of ¹¹B NMR spectra. Chemical shifts are referenced to an external standard of BF₃·Et₂O.

IR Spectroscopy

-

Sample Preparation (Solid):

-

Mull Technique: A small amount of the solid sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to form a paste, which is then pressed between two KBr or NaCl plates.[4]

-

KBr Pellet: The sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder or the mulling agent should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Handling: As DMAB is air- and moisture-sensitive, inert sampling techniques are recommended. This can involve loading the sample in a glovebox and using a sealed sample holder or a direct insertion probe that minimizes air exposure.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of volatile and thermally stable compounds like DMAB.

-

Instrumentation: A mass spectrometer equipped with an EI source is used. The instrument is typically operated under high vacuum.

Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General Spectroscopic Analysis Workflow.

References

A Deep Dive into the Theoretical and Computational Scrutiny of p-Dimethylaminobenzaldehyde (DMAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the photophysical and electronic properties of p-Dimethylaminobenzaldehyde (DMAB). A particular focus is placed on the Twisted Intramolecular Charge Transfer (TICT) phenomenon, a key process governing the fluorescence behavior of DMAB and related donor-acceptor molecules, which is of significant interest in the design of molecular probes and sensors.

Core Concepts: The Photophysics of DMAB

p-Dimethylaminobenzaldehyde is a canonical example of a molecule exhibiting intramolecular charge transfer (ICT). Its structure comprises an electron-donating dimethylamino group (-N(CH3)2) and an electron-accepting aldehyde group (-CHO) attached to a benzene (B151609) ring. This donor-acceptor architecture is responsible for its intriguing photophysical properties, most notably the solvent-dependent dual fluorescence.

Upon photoexcitation, DMAB transitions from its ground state (S₀) to an excited state. In nonpolar solvents, it typically exhibits fluorescence from a locally excited (LE) state. However, in polar solvents, an additional, red-shifted emission band is observed. This phenomenon is widely attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1] In the TICT model, the dimethylamino group twists relative to the plane of the benzene ring in the excited state, leading to a near-complete charge separation and a large dipole moment. This highly polar state is stabilized by polar solvent molecules, resulting in the characteristic red-shifted fluorescence.

Quantitative Data from Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, energetics, and dynamics of DMAB in its ground and excited states. The following tables summarize key quantitative data obtained from various theoretical investigations.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths of DMAB

| State | Excitation Energy (eV) in Vacuum | Oscillator Strength (f) in Vacuum | Excitation Energy (eV) in Acetonitrile (ACN) | Oscillator Strength (f) in ACN | Character | Reference |

| S₁ | 4.09 | 0.000 | 4.04 | 0.000 | n → π | [2] |

| S₂ | 4.41 | 0.630 | 4.35 | 0.710 | π → π | [2] |

Table 2: Calculated Ground and Excited State Dipole Moments of DMABN (a close analog of DMAB)

| State | Method | Dipole Moment (Debye) | Reference |

| Ground State | CASSCF(6,7)/6-311G | 6.41 | [3] |

| Ground State | CASPT2 | 7.36 | [3] |

| Ground State | Nonpolarizable Model | 7.53 | [3] |

| Ground State | Polarizable Model | 8.81 | [3] |

| LE Excited State | CASSCF(6,7)/6-311G | 6.25 | [3] |

| LE Excited State | CASPT2 | 7.58 | [3] |

| LE Excited State | Nonpolarizable Model | 6.78 | [3] |

| LE Excited State | Polarizable Model | 6.04 | [3] |

Note: DMABN (4-(N,N-dimethylamino)benzonitrile) is often used as a model compound for DMAB in computational studies due to the similar electronic effects of the nitrile and aldehyde groups.

Experimental Protocols in Computational Modeling of DMAB

The theoretical investigation of DMAB's photophysics involves a multi-step computational workflow. The following protocols outline the key methodologies employed.

Ground State Geometry Optimization

The first step in any computational study is to determine the most stable geometry of the molecule in its electronic ground state.

-

Methodology : Density Functional Theory (DFT) is the most commonly employed method for geometry optimization of medium-sized organic molecules like DMAB.

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost.[2][4]

-

Basis Set : A sufficiently flexible basis set is crucial for accurate calculations. The 6-311++G** Pople-style basis set, which includes diffuse and polarization functions, is well-suited for describing the electronic structure of DMAB.[2]

-

Solvent Effects : To model the influence of the solvent, the Polarizable Continuum Model (PCM) is often used.[5] This model approximates the solvent as a continuous dielectric medium.

-

Software : These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.[3][6]

Excited State Calculations

To investigate the photophysical properties, the energies and characteristics of the electronic excited states must be calculated.

-

Methodology : Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating vertical excitation energies and oscillator strengths.[7][8] For higher accuracy, especially in cases of significant charge transfer or multi-reference character, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or the Algebraic Diagrammatic Construction (ADC(2)) method can be employed.[3][9]

-

Functional and Basis Set : The same functional and basis set used for the ground state optimization (e.g., B3LYP/6-311++G**) are often used for TD-DFT calculations to ensure consistency.[2]

-

Solvent Effects : For excited state calculations in solution, the PCM model is again utilized, often within the linear response or state-specific formalisms.[5]

Potential Energy Surface (PES) Scanning

To understand the transition from the LE to the TICT state, the potential energy surface along the twisting coordinate of the dimethylamino group is explored.

-

Methodology : A series of constrained geometry optimizations are performed where the dihedral angle between the dimethylamino group and the benzene ring is fixed at different values (from 0° to 90°). For each constrained geometry, the energy of the first excited state (S₁) is calculated using TD-DFT or a higher-level method.

-

Analysis : Plotting the excited-state energy as a function of the twist angle reveals the energy barrier for the LE to TICT transition and the relative stability of the two states.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of DMAB and its interaction with solvent molecules over time.

-

Force Fields : Classical MD simulations employ force fields to describe the interactions between atoms. For a molecule like DMAB, a combination of general force fields (e.g., AMBER, CHARMM) with custom-parameterized terms for the chromophore is often necessary.[10] Both nonpolarizable and polarizable force fields can be used to model the electronic response of the molecule to its environment.[3]

-

Simulation Setup : The DMAB molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, acetonitrile). Periodic boundary conditions are applied to simulate a bulk solvent environment.

-

Analysis : Trajectories from MD simulations can be analyzed to understand solvent reorganization around the excited solute, fluctuations in the molecular geometry, and to calculate properties like radial distribution functions and time correlation functions.

Visualizing Photophysical Pathways and Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key photophysical processes in DMAB and a typical computational workflow for their investigation.

Caption: Photophysical pathways of DMAB involving the LE and TICT states.

Caption: A typical computational workflow for studying DMAB.

Conclusion and Future Directions

Theoretical and computational studies have been instrumental in elucidating the complex photophysical behavior of DMAB. The TICT model, supported by a wealth of computational evidence, provides a robust framework for understanding its dual fluorescence. Methodologies such as DFT, TD-DFT, and MD simulations have enabled a detailed characterization of the electronic and structural dynamics that govern the excited-state processes.

Future research in this area will likely focus on more advanced computational techniques to capture subtle environmental effects and non-adiabatic dynamics. The development of more accurate and efficient methods, such as machine learning-augmented quantum chemistry and polarizable force fields, will further enhance our ability to predict and design molecules with tailored photophysical properties for applications in bio-imaging, sensing, and materials science.

References

- 1. Absorption, fluorescence studies and ab initio calculations on binary mixture of p-dimethylaminobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of Dimethylamine Borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamine (B145610) borane (B79455) (DMAB) is a versatile molecule with significant applications as a reducing agent, a hydrogen storage material, and a precursor in chemical synthesis. Its reactivity is primarily centered around the cleavage of B-H and N-H bonds, leading to reactions such as dehydrogenation, hydrolysis, and reduction of various functional groups. The mechanisms governing these transformations are diverse and highly dependent on the reaction conditions, particularly the nature of the catalyst employed. This guide provides a comprehensive overview of the core reaction mechanisms of DMAB, focusing on catalytic dehydrogenation and hydrolysis. It synthesizes findings from experimental and computational studies, presenting quantitative kinetic and thermodynamic data, detailed experimental protocols, and visual representations of key mechanistic cycles and workflows to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction to Dimethylamine Borane (DMAB)

This compound, (CH₃)₂NHBH₃, is a Lewis acid-base adduct formed between dimethylamine and borane. It is a stable, white crystalline solid at room temperature, valued for its high hydrogen content and its utility as a convenient and selective reducing agent in organic and inorganic synthesis.[1] Unlike the more volatile and hazardous diborane, DMAB is easier to handle, making it a safer alternative for many applications, including the electroless deposition of metals and the synthesis of metallic nanoparticles.[1][2] The reactivity of DMAB is dominated by the dihydrogen bond (N-H···H-B) and the polarity of the B-H and N-H bonds, which can be activated under thermal, photolytic, or, most commonly, catalytic conditions.

Core Reaction Pathways

DMAB undergoes several fundamental types of reactions, with dehydrogenation and hydrolysis being the most extensively studied.

-

Dehydrogenation/Dehydrocoupling: This process involves the elimination of one equivalent of molecular hydrogen (H₂) to form aminoboranes. The monomeric product, H₂B=N(CH₃)₂, is typically unstable and readily dimerizes to form the cyclic dimer, [H₂BN(CH₃)₂]₂.[3][4] This reaction is of significant interest for chemical hydrogen storage.

-

Hydrolysis: In the presence of water and a suitable catalyst, DMAB can release up to three equivalents of H₂. This pathway is highly efficient for hydrogen generation but is irreversible. The rate-determining step in this process is often the cleavage of the O-H bond in water.[5][6]

-

Reduction: DMAB is an effective reducing agent for various functional groups and is used in the chemical reduction of metal precursors to form metallic nanoparticles.[2] The mechanism in these syntheses can be specific to the metal precursor, sometimes involving the reaction of the borane on the precursor's ligand.[2]

-

Thermolysis: In the absence of a catalyst, DMAB undergoes thermal decomposition at elevated temperatures, leading to hydrogen release and the formation of polymeric (BNHₓ) materials.[7][8]

In-Depth Analysis of Catalytic Dehydrogenation Mechanisms

The mechanism of DMAB dehydrogenation is intricately linked to the nature of the metal catalyst and its ligand sphere. Several distinct pathways have been elucidated.

Mechanism via Pincer-Type Iridium Complexes

Iridium complexes featuring pincer ligands are effective catalysts for DMAB dehydrogenation. A detailed mechanism has been investigated using an Iridium(III) PCP-pincer complex.[3][4]

The catalytic cycle begins with the coordination of DMAB to the iridium center. This coordination activates the B-H and N-H bonds.[3] A key feature of this mechanism is the simultaneous η¹-BH coordination and the formation of an N-H···H-Ir dihydrogen bond, which leads to a stable six-membered transition state.[3] The proton transfer from the nitrogen atom to a hydride ligand on the catalyst occurs concurrently with the breaking of a B-H bond, which is often the rate-limiting step.[3] This concerted step releases H₂ and the aminoborane (B14716983) monomer H₂B=NMe₂, which then dimerizes. The catalyst resting state is an iridium tetrahydride complex.[3][4]

Mechanism via Platinum(II) NHC Complexes

A distinct mechanism is observed with coordinatively unsaturated Pt(II) complexes stabilized by N-heterocyclic carbene (NHC) ligands.[9] This pathway does not proceed through the direct oxidative addition of B-H or N-H bonds to the metal center. Instead, it involves a hydride abstraction from the borane moiety of DMAB by the electrophilic platinum center, assisted by a free amine.[9]

This hydride transfer results in the formation of a platinum-hydride complex and a boronium cation, [(NHMe₂)₂BH₂]⁺.[9] This cation is acidic and readily protonates the platinum-hydride species, releasing H₂ and the aminoborane product, thereby regenerating the active Pt(II) catalyst.[9] The reaction displays a first-order dependence on the DMAB concentration.[9]

Mechanism via Actinide Metallocenes

Highly active thorium and uranium metallocene complexes also catalyze DMAB dehydrogenation. For these systems, a β-hydride elimination mechanism is proposed.[10][11] The reaction likely proceeds through an actinide-amide intermediate, formed after the initial interaction of the actinide complex with DMAB. Subsequent β-hydride elimination from the boron atom of the coordinated aminoborane fragment releases the aminoborane product and forms an actinide hydride, which is proposed to be the active catalytic species.[10][11]

Quantitative Data Summary

The kinetics and thermodynamics of DMAB reactions have been quantified for various catalytic systems. The following tables summarize key parameters.

Table 1: Activation Energies and Thermodynamic Parameters

| Catalytic System | Reaction Type | Activation Energy (Eₐ) (kJ·mol⁻¹) | Activation Enthalpy (ΔH‡) (kJ·mol⁻¹) | Activation Entropy (ΔS‡) (J·mol⁻¹·K⁻¹) | Reference(s) |

| Ru(acac)₃ | Dehydrogenation | 85 ± 2 | 82 ± 2 | -85 ± 5 | [12] |

| NiPt/C | Hydrolysis | 39.97 | - | - | [7] |

| Pt/C | Hydrolysis | 56.34 | - | - | [7] |

| Ni/Pd Nanoclusters | Hydrolysis | 34.95 | - | - | [7] |

| iPr-Titanocene | Dehydrogenation | 75.86 | - | - | [13] |

The large negative activation entropy for the Ru(acac)₃ system suggests an associative mechanism in the transition state.[12]

Table 2: Catalytic Performance Metrics

| Catalytic System | Reaction Type | Turnover Frequency (TOF) | Temperature (°C) | Reference(s) |

| Thorium/Uranium Metallocenes | Dehydrogenation | 400 h⁻¹ | 45 | [10][11] |

| Ru(acac)₃ | Dehydrogenation | 17.8 (mol H₂)(mol Ru)⁻¹(min)⁻¹ | 60 | [12] |

| Pt/Ni(OH)₂ | Hydrolysis | 7500 h⁻¹ | Room Temp. | [5][6] |

| Cu⁰/WO₃ NPs | Dehydrogenation | 39 h⁻¹ | 60 | [14][15] |

| iPr-Titanocene | Dehydrogenation | 3010.47 h⁻¹ | Room Temp. | [13] |

Experimental Protocols

Reproducing and building upon prior research requires access to detailed experimental methodologies. Below are generalized protocols for key experiments in the study of DMAB reactions.

Protocol for Kinetic Analysis of Catalytic Dehydrogenation

This protocol describes a typical experiment to determine the reaction kinetics by monitoring hydrogen evolution.

-

System Setup: A two-necked round-bottom flask is connected to a gas burette or a pressure transducer to measure the volume of gas evolved. The flask is placed in a thermostatic bath to maintain a constant temperature.

-

Catalyst Loading: A precise amount of the catalyst is placed into the reaction flask. The system is then purged with an inert gas (e.g., Argon or Nitrogen).

-

Solvent and Substrate Addition: A known volume of an appropriate solvent (e.g., toluene) is added to the flask. The solution is stirred until it reaches thermal equilibrium with the bath. The reaction is initiated by injecting a standard solution of DMAB in the same solvent into the flask via a gas-tight syringe.

-

Data Collection: The volume of hydrogen evolved is recorded at regular time intervals. For reactions using a pressure transducer, the pressure increase in a constant volume headspace is recorded.

-

Analysis: The rate of hydrogen evolution is determined from the slope of the volume/pressure versus time plot. To determine the reaction order, experiments are repeated by systematically varying the concentration of the catalyst and the substrate.[12][14] The effect of temperature is studied by conducting the reaction at different temperatures to calculate the activation energy using the Arrhenius equation.[7][12]

Protocol for Product and Intermediate Characterization

-

Reaction Monitoring by NMR: To identify intermediates and final products, a catalytic reaction can be performed directly in an NMR tube.

-

The catalyst and DMAB are dissolved in a deuterated solvent (e.g., THF-d₈) inside an NMR tube fitted with a sealable cap.

-

¹¹B NMR spectroscopy is particularly useful for monitoring the reaction progress. The DMAB starting material shows a characteristic quartet, while the aminoborane dimer product [H₂BNMe₂]₂ appears as a triplet. Other boron-containing intermediates or byproducts can also be identified by their unique chemical shifts and multiplicities.[2][3][16]

-

¹H NMR can be used to observe changes in the N-H and B-H protons and to confirm the structure of organic products or ligands.

-

-

Post-Reaction Analysis by FTIR and Mass Spectrometry:

-

ATR-FTIR: After the reaction is complete, the solvent can be removed under vacuum, and the residue analyzed by Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to identify characteristic vibrational frequencies, such as B-H, N-H, and B-N stretching modes, confirming the formation of the dehydrocoupled product.[17]

-

Mass Spectrometry: The gaseous products can be analyzed by mass spectrometry to confirm the evolution of H₂ and to check for any volatile byproducts like borane or ammonia.

-

Conclusion

The reaction mechanisms of this compound are multifaceted, with catalytic dehydrogenation proceeding through diverse pathways including concerted six-membered transition states, hydride abstraction/protonolysis cycles, and β-hydride eliminations, depending on the catalytic system. Quantitative studies have provided valuable data on activation barriers and catalytic efficiencies, guiding the rational design of new catalysts. The experimental protocols outlined herein provide a foundation for researchers to investigate these complex reactions further. A thorough understanding of these fundamental mechanisms is critical for advancing the applications of DMAB in hydrogen storage, chemical synthesis, and materials science.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Reaction mechanism of “amine–borane route” towards Sn, Ni, Pd, Pt nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Dehydrogenation of this compound by Highly Active Thorium and Uranium Metallocene Complexes (Journal Article) | OSTI.GOV [osti.gov]

- 11. Catalytic Dehydrogenation of this compound by Highly Active Thorium and Uranium Metallocene Complexes | Semantic Scholar [semanticscholar.org]

- 12. A New Homogeneous Catalyst for the Dehydrogenation of this compound Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. H2(g) production from this compound by Cu0/WO3 NPs catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Green dehydrogenation of this compound catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Decomposition of Dimethylamine Borane in Solution: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethylamine (B145610) borane (B79455) (DMAB), a versatile reducing agent and a significant player in hydrogen storage technologies, presents a complex profile of stability and decomposition in solution. A thorough understanding of its behavior under various conditions is paramount for its effective and safe application in research, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of DMAB's stability, its decomposition pathways, and the factors influencing these processes, supplemented with quantitative data and detailed experimental protocols.

Overview of Dimethylamine Borane Stability

DMAB is a solid compound that exhibits moderate stability under ambient conditions when pure and dry. However, its stability in solution is highly dependent on the solvent, temperature, pH, and the presence of catalysts. Decomposition can proceed via several pathways, most notably dehydrogenation and hydrolysis, leading to the generation of hydrogen gas and various boron-containing byproducts.

Key Factors Influencing Stability:

-

Temperature: Increased temperature generally accelerates the rate of decomposition. Thermal decomposition can occur even in the absence of a catalyst at elevated temperatures.[1]

-

Solvent: The choice of solvent plays a crucial role. While DMAB is soluble in many organic solvents and water, its stability varies significantly among them.[2][3] In some cases, the solvent can participate in the decomposition reaction, as seen in hydrolysis.

-

Catalysts: The presence of metals, particularly transition metals and their nanoparticles, can dramatically catalyze the decomposition of DMAB, even at room temperature.[1][2][4][5] This catalytic activity is central to its use in hydrogen generation.

-

pH: In aqueous solutions, the pH can influence the rate of hydrolysis.

Major Decomposition Pathways

The decomposition of this compound in solution primarily follows two main pathways: dehydrogenation and hydrolysis.

Dehydrogenation

Dehydrogenation is the process where DMAB releases hydrogen gas, often leading to the formation of the cyclic dimer, bis(μ-dimethylamino)diborane, [Me₂NBH₂]₂, and one equivalent of H₂.[2] This reaction is of significant interest for chemical hydrogen storage.

The dehydrogenation process can be uncatalyzed at elevated temperatures or, more commonly, catalyzed by a wide range of metal-based catalysts.

Catalytic Dehydrogenation:

Numerous studies have focused on the catalytic dehydrogenation of DMAB using various metal nanoparticles. These catalysts provide a surface for the reaction to occur with a lower activation energy.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to produce hydrogen gas, dimethylamine, and boric acid. This reaction is particularly relevant when considering DMAB's use in aqueous media. The overall reaction can be represented as:

(CH₃)₂NHBH₃ + 3H₂O → (CH₃)₂NH + B(OH)₃ + 3H₂

The hydrolysis of DMAB can also be catalyzed by various metal complexes and nanoparticles, significantly increasing the rate of hydrogen evolution.[3][5]

Quantitative Data on DMAB Decomposition

The following tables summarize key quantitative data from various studies on the decomposition of this compound.

Table 1: Activation Energies for Catalytic Dehydrogenation of DMAB

| Catalyst System | Solvent | Activation Energy (Ea) (kJ·mol⁻¹) | Reference |

| Ru(acac)₃ | Toluene | 85 ± 2 | [6] |

| Oleylamine-stabilized Cu₃₉Pt₆₁ NPs | - | 47 | [2] |

| Ni/Pd bimetallic nanoclusters in hydrogel | Aqueous | 34.95 | [5] |

| Ru(acac)₃ with 3 equiv. Oleylamine | Toluene | 58 ± 2 | [7] |

Table 2: Turnover Frequency (TOF) for Catalytic Dehydrogenation of DMAB

| Catalyst System | Conditions | TOF (mol H₂ · (mol catalyst)⁻¹ · h⁻¹) | Reference |

| Oleylamine-stabilized Cu₃₉Pt₆₁ NPs | Room Temperature | 121 | [2] |

| Ru(acac)₃ | 60.0 ± 0.1 °C in Toluene | 17.8 (min⁻¹) | [6] |

| Pt/Ni(OH)₂ nanocomposite (hydrolysis) | - | 7500 | [5] |

| Ru⁰/CeO₂ nanoparticles | 60 °C | 812 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DMAB stability and decomposition.

General Procedure for Catalytic Dehydrogenation Studies

This protocol outlines a typical experimental setup for investigating the catalytic dehydrogenation of DMAB.

Materials and Equipment:

-

This compound (DMAB)

-

Anhydrous solvent (e.g., toluene, THF)

-

Catalyst (e.g., metal nanoparticles, organometallic complex)

-

Schlenk line and glassware

-

Magnetic stirrer and stir bars

-

Gas burette or mass flow controller for H₂ measurement

-

Syringes for liquid transfer

-

NMR spectrometer, FTIR spectrometer

Procedure:

-

Catalyst Preparation: Prepare a stock solution or suspension of the catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a two-necked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the desired amount of solvent. Connect one neck to the Schlenk line and the other to a gas burette.

-

Initiation of Reaction: Thermostat the reaction flask to the desired temperature. Inject the catalyst solution into the flask, followed by the DMAB solution to initiate the reaction.

-

Monitoring Hydrogen Evolution: Record the volume of hydrogen gas evolved over time using the gas burette.

-

Kinetic Analysis: Plot the volume of H₂ generated versus time to determine the reaction rate. The initial rate can be determined from the slope of the initial linear portion of the curve.

-

Product Characterization: At the end of the reaction, or by taking aliquots at specific time points, analyze the reaction mixture using techniques like ¹¹B NMR to identify the boron-containing products.[1][4]

Analysis of Decomposition Products by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for identifying and quantifying the boron-containing species in solution.

Procedure:

-

Sample Preparation: Withdraw an aliquot from the reaction mixture under an inert atmosphere. Dilute the aliquot with a deuterated solvent (e.g., C₆D₆, THF-d₈) suitable for NMR analysis.

-

Data Acquisition: Acquire the ¹¹B NMR spectrum. Typical signals include:

-

DMAB: A characteristic quartet.

-

[Me₂NBH₂]₂ (cyclic dimer): A characteristic triplet.

-

-

Data Analysis: Integrate the peaks corresponding to the different boron species to determine their relative concentrations.

Safety and Handling Considerations

This compound is a flammable solid and is toxic if swallowed or in contact with skin.[8][9] It is also moisture-sensitive.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9] Refrigeration is often recommended.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10] Avoid generating dust.[9]

-

Decomposition Hazards: Be aware of the potential for hydrogen gas evolution, which is flammable and can create an explosive atmosphere.[9] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[9]

Conclusion

The stability of this compound in solution is a multifaceted issue of critical importance for its application in various fields, including drug development where it may be used as a reducing agent. Its decomposition, primarily through dehydrogenation and hydrolysis, is highly sensitive to conditions such as temperature, solvent, and the presence of catalysts. A thorough understanding of these factors, supported by quantitative data and robust experimental protocols, is essential for controlling its reactivity and ensuring its safe and effective use. The information presented in this guide serves as a foundational resource for researchers and professionals working with this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bingol.edu.tr [bingol.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Green dehydrogenation of this compound catalyzed by cheaply copper(0) nanocatalysts without any stabilizer at nearly room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Homogeneous Catalyst for the Dehydrogenation of this compound Starting with Ruthenium(III) Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemos.de [chemos.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nano3dsystems.com [nano3dsystems.com]

- 11. 硼烷二甲胺络合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

Solubility of Dimethylamine Borane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dimethylamine (B145610) borane (B79455) (DMAB) in a range of common organic solvents. Dimethylamine borane is a versatile reducing agent and a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is crucial for its effective use in synthesis, formulation, and other research and development activities.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several polar organic solvents. The following table summarizes the available quantitative data.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Reference |

| Water | H₂O | 18.02 | 20 | 12.0 - 12.5 | ~6.6 - ~6.9 | [1] |

| Methanol | CH₃OH | 32.04 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| Ethanol | C₂H₅OH | 46.07 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| 1-Propanol | C₃H₇OH | 60.10 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| 2-Propanol | C₃H₇OH | 60.10 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| Acetonitrile | C₂H₃N | 41.05 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

| Tetrahydrofuran | C₄H₈O | 72.11 | RT | Data from Confer et al. | Data from Confer et al. | [2] |

*RT: Room Temperature. Data for organic solvents is based on the findings reported in "Solubility thermodynamics of amine boranes in polar solvents" by Confer, M. P., et al. (2021), published in the International Journal of Hydrogen Energy.[2] Readers are encouraged to consult the original publication for the precise quantitative values.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for two common techniques that can be employed to determine the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Thermostatic bath (optional, for temperature control)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a magnetic stirrer and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. For temperature-dependent solubility studies, place the vial in a thermostatic bath set to the desired temperature.

-

-

Sample Collection:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter. The filter will remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or by gentle heating in an oven. For volatile solvents, a gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, place the dish in an oven or vacuum oven at a temperature below the decomposition point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the empty evaporation dish = M₁

-

Mass of the dish + saturated solution = M₂

-

Mass of the dish + dried solute (DMAB) = M₃

-

Mass of the dissolved DMAB = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

UV-Visible Spectrophotometry for Concentration Determination

This method can be used to determine the concentration of this compound in a saturated solution, from which solubility can be calculated. This requires the establishment of a calibration curve.

Materials:

-

This compound (solid)

-

Solvent of interest (transparent in the UV-Vis range of interest)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Use the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Analysis:

-

After reaching equilibrium, carefully filter the saturated solution using a syringe filter.

-

Accurately dilute a small, known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides foundational knowledge on the solubility of this compound in organic solvents, equipping researchers with the necessary data and methodologies for their work. For precise quantitative values in organic solvents, consulting the primary literature is recommended.

References

Dimethylamine Borane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine (B145610) borane (B79455) (DMAB), with the chemical formula C₂H₁₀BN, is a versatile and powerful reducing agent employed in a variety of chemical transformations.[1][2][3] Its applications range from organic synthesis, such as the reduction of aldehydes and ketones, to materials science, where it is used in electroless plating of metals and alloys.[4][5] While an invaluable reagent, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks in the laboratory and during drug development processes. This guide provides an in-depth overview of the safety and handling precautions for dimethylamine borane, incorporating quantitative data, experimental protocols, and visual aids to ensure its safe and effective use.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid with a characteristically amine-like or rotten-egg-like odor.[4][6] It is sensitive to moisture and heat.[4][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₁₀BN | [3][6] |

| Molecular Weight | 58.92 g/mol | [6] |

| Appearance | White to light yellow crystalline solid/flakes/granules | [4][6][7] |

| Melting Point | 33 - 37 °C (91.4 - 98.6 °F) | [4] |

| Boiling Point | 59-65°C at 12mm Hg | [6] |

| Density | 0.69 - 0.73 g/cm³ at 20°C | [4][6] |

| Vapor Pressure | <5 hPa (at 20 °C); 5.3 mbar (at 70 °C) | [4][6] |

| Flash Point | 43.3 - 65 °C (109.9 - 149 °F) | [4][7][8] |

| Autoignition Temperature | 175 °C (347 °F) | [1] |

| Water Solubility | 120 - 125 g/L (at 20 °C) | [6][9] |

| Stability | Stable under normal temperatures and pressures, but is moisture and heat sensitive.[4][7] |

Hazards and Toxicity

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid and is toxic if swallowed, in contact with skin, or inhaled.[1][10] It can cause severe skin burns, serious eye damage, and may provoke an allergic skin reaction.[10][11] Inhalation may lead to respiratory irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[10] A case of occupational exposure reported significant neurotoxicity, including acute cerebral and cerebellar dysfunction and delayed polyneuropathy.[8]

Table 2: Toxicological Data for this compound

| Route of Exposure | Species | Value | Reference(s) |

| Oral LD50 | Rat | 59 mg/kg | [11] |

| Dermal LD50 | Rabbit | 210 mg/kg | [11] |

| Intraperitoneal LD50 | Mouse | 200 mg/kg | |

| Inhalation ATE | - | 1.5 mg/l/4h (dust/mist) | [12] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

Reactivity and Incompatibility

DMAB is a reactive compound that is incompatible with several classes of substances. It is sensitive to moisture and may release flammable gases upon contact with water.[6][9] It should be kept away from acids, strong oxidizing agents, oxygen, metals, and heavy metal salts.[1][13] Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen, oxides of boron, and amines.[1][13]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

4.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling DMAB to determine the appropriate PPE. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

4.2. Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and a safety shower must be readily accessible in the immediate work area.[7] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[13]

4.3. Handling Procedures

-

Avoid the formation of dust.[1]

-

Do not breathe dust, vapor, mist, or gas.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

4.4. Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7] It is recommended to keep it refrigerated at temperatures below 4°C (39°F).[7] The storage area should be locked up or accessible only to authorized personnel.[11][14]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

5.1. First Aid Measures

The following flowchart details the immediate first aid steps to be taken in case of exposure.

Caption: First aid measures for different routes of exposure to this compound.

5.2. Fire-Fighting Measures

DMAB is a flammable solid.[1] In case of a fire, use dry chemical, water spray, or alcohol-resistant foam to extinguish.[15] Do not use a water jet or halon-type extinguishers.[10][15] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Containers may explode when heated, so they should be cooled with a water spray from a safe distance.[7]

5.3. Accidental Release Measures

The response to a spill will depend on its size and location. The following workflow provides a general guide for handling a DMAB spill.

Caption: A stepwise guide for responding to a this compound spill.

Experimental Protocols

The following are examples of common laboratory procedures involving this compound. These are for illustrative purposes, and a thorough risk assessment should be conducted before undertaking any new experiment.

6.1. Synthesis of this compound

This protocol is based on the reaction of a borohydride (B1222165) with dimethylamine hydrochloride.[10]

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried flask equipped with a magnetic stirrer, add the chosen solvent (e.g., tetrahydrofuran).

-

Cool the solvent to 5-15 °C using an ice bath.

-